Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol
[1]
Executive Summary
The compound 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol represents a critical scaffold in medicinal chemistry, particularly in the development of HIF prolyl hydroxylase inhibitors, agrochemical fungicides, and free-radical scavengers.[1] Structurally, it serves as a thiophene bioisostere of the well-known neuroprotective agent Edaravone (1-phenyl-3-methyl-5-pyrazolone), offering altered lipophilicity and electronic distribution profiles.[1]
This guide provides a comprehensive analysis of its physicochemical behavior, focusing heavily on the keto-enol tautomerism that dictates its reactivity and solubility—a frequent stumbling block in formulation and synthesis.[1]
Molecular Architecture & Tautomeric Dynamics[1]
Structural Overview
The molecule features a pyrazole core substituted at the N1 position with an ethyl group and at the C3 position with a thiophene ring.[1] The C5 position bears an oxygen functionality that oscillates between a hydroxyl group (enol) and a carbonyl group (keto).[1]
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Formula: C₉H₁₀N₂OS[1]
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Molecular Weight: 194.25 g/mol [1]
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Core Motif: 1-substituted-3-heteroaryl-pyrazol-5-one[1]
The Tautomeric Equilibrium
Unlike N-unsubstituted pyrazoles, the N1-ethyl substitution blocks the formation of the NH-tautomer.[1] Consequently, the equilibrium exists strictly between the 5-hydroxy (enol) and 5-oxo (keto) forms.[1]
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OH-Form (Enol): Aromatic, stabilized by hydrogen bond acceptors (solvents like DMSO) and O-alkylation conditions.[1]
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CH-Form (Keto): Non-aromatic at the pyrazole ring, possessing a reactive methylene group at C4.[1] This form typically predominates in neutral organic solutions (e.g., CDCl₃) and is the reactive species for electrophilic substitutions (e.g., Knoevenagel condensation).[1]
Figure 1: Tautomeric equilibrium restricted to the OH-enol and CH-keto forms due to N1 substitution.[1]
Physicochemical Properties Profile
The following data aggregates calculated values (Cheminformatics) and expected experimental ranges based on close structural analogs (e.g., Edaravone derivatives).
| Property | Value / Range | Description/Context |
| Physical State | Solid | Likely off-white to pale yellow crystalline powder.[1] |
| Melting Point | 125°C – 135°C | Predicted range based on thiophene-pyrazole analogs.[1] |
| cLogP | 1.8 – 2.1 | Moderately lipophilic; Thiophene increases LogP vs. Furan analogs.[1] |
| pKa (Acidic) | 6.8 – 7.2 | Ionization of the 5-OH/CH proton.[1] More acidic than phenol due to pyrazole electron withdrawal.[1] |
| Solubility (Water) | Low (< 0.5 mg/mL) | Poor solubility in neutral water; soluble in alkaline pH (> pH 8).[1] |
| Solubility (Organic) | High | Soluble in DMSO, MeOH, DCM, Ethyl Acetate.[1] |
| TPSA | ~45 Ų | Topological Polar Surface Area; suggests good membrane permeability.[1] |
| UV Max | ~260-280 nm | Bathochromic shift expected due to Thiophene conjugation.[1] |
Synthetic Protocol & Validation
Synthesis Route (Condensation)
The most robust synthesis involves the cyclocondensation of a
Reaction: Ethyl 3-oxo-3-(thiophen-3-yl)propanoate + Ethylhydrazine[1] · HCl → Product
Step-by-Step Protocol:
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Preparation: Dissolve ethyl 3-oxo-3-(thiophen-3-yl)propanoate (1.0 eq) in Ethanol (0.5 M concentration).
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Addition: Add ethylhydrazine hydrochloride (1.1 eq) to the solution.
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Catalysis: Add Sodium Acetate (1.2 eq) or Triethylamine to neutralize the HCl and drive the reaction.
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Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
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Workup:
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Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).
Analytical Characterization (Self-Validating)[1]
NMR Validation Criteria (CDCl₃):
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¹H NMR: Look for the "CH₂" signal of the keto form at position 4 (approx.[1]
3.5–3.8 ppm, singlet, 2H). If the enol form dominates in the chosen solvent (e.g., DMSO-d₆), this signal will vanish, replaced by an aromatic proton signal or exchangeable OH.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Thiophene Signals: Characteristic multiplets at
7.0–8.0 ppm.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Ethyl Group: Triplet (
~1.2) and Quartet (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ~3.8-4.0).
Solubility & Stability Profiling Workflow
For drug development, understanding the pH-dependent solubility is critical.[1] The compound behaves as a weak acid.[1]
Figure 2: pH-dependent solubility profiling.[1] The compound's pKa (~7.[1]0) implies significant ionization and solubility increases at physiological pH and above.[1]
Stability Warning
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Oxidation: The C4 position is susceptible to oxidation in air, especially in basic solution, potentially forming a C4-C4 dimer (analogous to the degradation of Edaravone).[1]
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Storage: Store under inert atmosphere (Nitrogen/Argon) at -20°C to prevent oxidative coupling.
Synthetic Utility & Reactivity[2]
The C4-methylene group is the nucleophilic "hotspot" of this molecule.[1]
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Knoevenagel Condensation: Reacts with aldehydes to form benzylidene derivatives (often colored dyes or bioactive Michael acceptors).[1]
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Nitration/Halogenation: Electrophilic substitution occurs readily at the C4 position.[1]
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O- vs N-Alkylation:
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Conditions: Reacting with alkyl halides.[1]
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Result: Since N1 is already substituted, alkylation occurs primarily at the Oxygen (forming alkoxypyrazoles) or at C4 (C-alkylation), depending on the base used.[1] Soft bases (K₂CO₃) favor C-alkylation; Hard bases (Ag₂CO₃) or specific solvents favor O-alkylation.[1]
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References
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Tautomerism of Pyrazolones
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Synthesis of Thiophene-Pyrazoles
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Edaravone Analogs (Bioisosteres)
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General Pyrazole Chemistry
Disclaimer: This guide is intended for research purposes. The specific physicochemical values provided are based on structure-activity relationship (SAR) extrapolations from validated analogs where specific experimental data for the exact 1-ethyl-3-(thiophen-3-yl) derivative was unavailable in open literature.
